molecular formula C43H46N2O3 B3000224 (S,S)-(+)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol CAS No. 320714-00-9

(S,S)-(+)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol

Cat. No.: B3000224
CAS No.: 320714-00-9
M. Wt: 638.852
InChI Key: NEOVWBNAXIBNRT-ZAQUEYBZSA-N
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Description

ProPhenol Ligand Systems in Enantioselective Transformations

The ProPhenol ligand’s modular structure facilitates spontaneous assembly of chiral dinuclear metal complexes when combined with dialkylmetal reagents such as diethylzinc (Et₂Zn) or dibutylmagnesium (Bu₂Mg). These complexes exhibit dual functionality: a Lewis acidic site activates electrophiles (e.g., aldehydes), while a Brønsted basic site deprotonates pronucleophiles (e.g., ketones or nitroalkanes). This bifunctional activation enables a broad spectrum of enantioselective reactions:

  • Aldol Reactions : The Zn-ProPhenol system catalyzes direct aldol additions between diverse donors (acetophenones, methyl ynones, α-hydroxy carbonyl compounds) and aldehydes, yielding β-hydroxy ketones with high enantiomeric excess (ee >90%) and syn diastereoselectivity (dr up to 19:1). For example, N-acylpyrrole donors react with aliphatic, aromatic, and α,β-unsaturated aldehydes to form aldol adducts that are readily converted to esters, amides, or ketones.
  • Mannich Reactions : The ligand enables asymmetric Mannich reactions between alkynyl ketones and 2H-azirines, producing aziridines with vicinal tetrasubstituted stereocenters (ee up to 99%). The bimetallic system simultaneously activates the azirine electrophile and the alkynyl nucleophile, ensuring precise stereochemical outcomes.
  • Inverse-Electron-Demand Diels–Alder Reactions : Zn-ProPhenol catalysts promote [4+2] cycloadditions between dienophiles and electron-deficient dienes, yielding dihydropyrans with excellent enantioselectivity (ee >95%). This method provides access to biologically relevant heterocycles under mild conditions.

Bimetallic Coordination Complex Formation Strategies

The ProPhenol ligand’s two hydroxydiphenylmethyl-pyrrolidinyl arms coordinate two metal centers, creating a chiral pocket that governs reactivity and selectivity. Key strategies for optimizing these complexes include:

  • Metal Selection : Et₂Zn forms Zn-ProPhenol complexes ideal for aldol and Mannich reactions, while Bu₂Mg generates Mg-ProPhenol systems effective for diazoacetate aldol additions. The choice of metal influences Lewis acidity and base strength, tailoring the catalyst for specific substrates.
  • Additive Modulation : Triphenylphosphine oxide (TPPO) enhances enantioselectivity in diyne additions to aldehydes by stabilizing the transition state. For instance, TPPO (20 mol%) improves the ee of diyne adducts from 80% to 87% in the synthesis of strongylodial precursors.
  • Ligand Modification : Substituents on the pyrrolidine or phenol rings adjust steric and electronic properties. For example, 2-ethylpyrrole donors improve diastereoselectivity in aldol reactions by reducing conformational flexibility.

The resulting dinuclear complexes exhibit synergistic effects: one metal center polarizes the electrophile, while the other deprotonates and orients the nucleophile, ensuring efficient stereochemical control.

Stereochemical Control in Aldol Reaction Mechanisms

The Zn-ProPhenol-catalyzed aldol reaction proceeds via a concerted mechanism where both partners are activated within the chiral pocket. Key factors governing stereoselectivity include:

  • Dual Activation : The zinc centers bind the aldehyde’s carbonyl oxygen (Lewis acid activation) and deprotonate the α-carbon of the nucleophile (Brønsted base activation), aligning reactants for syn-selective addition.
  • Chiral Environment : The ligand’s (S,S)-configuration enforces a rigid transition state, favoring Re-face attack of the enolate on the Si-face of the aldehyde. This results in syn-1,2-diols with dr values exceeding 10:1.
  • Substrate Scope : Aliphatic aldehydes exhibit higher stereoselectivity than aromatic counterparts due to reduced π-π interactions with the ligand’s aryl groups. For example, reactions with fumaraldehyde dimethyl acetal yield products with 19:1 dr, crucial for synthesizing aspergillide B intermediates.

This mechanistic understanding has enabled applications in natural product synthesis, such as laulimalide and spirolaxine methyl ether, where the ProPhenol system provides key stereochemical motifs in fewer steps than traditional methods.

Properties

IUPAC Name

2,6-bis[[(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H46N2O3/c1-32-28-33(30-44-26-14-24-39(44)42(47,35-16-6-2-7-17-35)36-18-8-3-9-19-36)41(46)34(29-32)31-45-27-15-25-40(45)43(48,37-20-10-4-11-21-37)38-22-12-5-13-23-38/h2-13,16-23,28-29,39-40,46-48H,14-15,24-27,30-31H2,1H3/t39-,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOVWBNAXIBNRT-ZAQUEYBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CN2CCCC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)CN5CCCC5C(C6=CC=CC=C6)(C7=CC=CC=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)CN2CCC[C@H]2C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)CN5CCC[C@H]5C(C6=CC=CC=C6)(C7=CC=CC=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H46N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S,S)-(+)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive examination of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₄₃H₄₆N₂O₃
  • Molecular Weight : 638.84 g/mol
  • CAS Number : 320714-00-9
  • Melting Point : 93-102 °C
  • Structural Characteristics : The compound features multiple hydroxyl and phenyl groups, contributing to its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems.

Enzyme Inhibition

The compound has demonstrated inhibitory effects on various enzymes, particularly those involved in inflammatory pathways:

  • Cyclooxygenase (COX) : Studies suggest that it can inhibit COX-1 and COX-2 enzymes, which are critical in the inflammatory response. This inhibition can potentially reduce pain and inflammation, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibits activity against a range of pathogens, including bacteria and fungi. This makes it a candidate for further exploration in the development of antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with cellular receptors and enzymes:

  • Receptor Interaction : It has been suggested that the compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways related to inflammation and pain .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target enzymes, which may explain its inhibitory effects on COX enzymes .

In Vivo Studies

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers. These findings support its potential use as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantEffective free radical scavenger ,
COX InhibitionInhibits COX-1 and COX-2 ,
AntimicrobialActive against various bacteria and fungi ,
In Vivo EfficacyReduces inflammatory markers in animal models ,

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of chiral catalysts that facilitate asymmetric synthesis. Below is a comparative analysis with three structurally related catalysts (Table 1):

Table 1: Comparison of Key Parameters
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Primary Applications
(S,S)-(+)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol 320714-00-9 C₄₃H₄₆N₂O₃ 638.84 ≥95% Asymmetric aldol, Henry, and Mannich reactions
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine 135616-36-3 C₃₆H₅₄N₂O₂ 546.82 98% Asymmetric hydrogenation, oxidation reactions
(S,S)-2,2'-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline] 131457-46-0 C₂₁H₂₂N₂O₂ 334.42 97% Enantioselective cyclopropanation, Diels-Alder

Key Differences and Advantages

Structural Features :

  • The target compound contains pyrrolidinyl-methyl groups with hydroxydiphenylmethyl substituents, enhancing steric bulk and π-π interaction capabilities, which are critical for substrate binding in asymmetric catalysis .
  • In contrast, cyclohexanediamine-based catalysts (e.g., 135616-36-3) rely on a rigid salicylidene framework, favoring metal coordination in hydrogenation reactions. Oxazoline-based catalysts (e.g., 131457-46-0) employ nitrogen-oxygen heterocycles for Lewis acid activation .

Catalytic Performance :

  • The target compound achieves high enantiomeric excess (ee) in aldol and Mannich reactions due to its dual hydrogen-bonding sites and chiral environment .
  • Cyclohexanediamine derivatives excel in metal-catalyzed asymmetric hydrogenation but require transition metals (e.g., Ru, Rh), increasing cost and complexity.
  • Oxazoline catalysts are effective in cyclopropanation but may exhibit lower thermal stability compared to the target compound .

Practical Considerations :

  • The target compound’s storage requirements (2–8°C under argon ) are stricter than those of oxazoline or salicylidene catalysts, which are typically stable at room temperature .
  • Its higher molecular weight (638.84 vs. 334–546 g/mol) may influence solubility in polar solvents, necessitating optimization in reaction conditions .

Research Findings and Limitations

  • Efficiency : The target compound has demonstrated ≥95% purity in commercial batches, with catalytic loadings as low as 1–5 mol% in asymmetric aldol reactions .
  • Limitations : Direct comparative studies on reaction yields or ee values between the target compound and its analogues are scarce in publicly available literature. Most data are derived from manufacturer specifications (e.g., Sigma-Aldrich, Aladdin) rather than peer-reviewed studies .

Q & A

Q. What are the key considerations for synthesizing (S,S)-(+)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol with high enantiomeric purity?

Methodological Answer:

  • Use chiral auxiliary agents or asymmetric catalysis to control stereochemistry during synthesis.
  • Validate enantiopurity via chiral HPLC with a mobile phase optimized for resolution, such as methanol/sodium 1-octanesulfonate buffer (pH 4.6) .
  • Monitor reaction intermediates using LC-MS to ensure minimal racemization.

Q. How can researchers characterize the molecular structure and confirm stereochemical configuration?

Methodological Answer:

  • Perform X-ray crystallography to resolve absolute configuration.
  • Use nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangement of substituents.
  • Cross-validate with computational methods (e.g., density functional theory) to correlate spectroscopic data with predicted structures .

Q. What analytical methods are recommended for assessing purity and stability under varying conditions?

Methodological Answer:

  • Employ reverse-phase HPLC with UV detection, using a gradient elution system (e.g., methanol/buffer mixtures) to separate degradation products .
  • Conduct accelerated stability studies (40°C/75% RH) and monitor hydrolytic stability of pyrrolidinyl and hydroxydiphenylmethyl groups via LC-MS .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported catalytic activity of this compound in oxidation-reduction reactions?

Methodological Answer:

  • Systematically vary reaction parameters (pH, temperature, co-solvents) to identify conditions where the compound acts as a redox mediator vs. inhibitor.
  • Use stopped-flow kinetics and EPR spectroscopy to detect transient metal-ligand interactions, as seen in type 2 (T2) copper systems .
  • Compare results with structurally analogous bisphenol derivatives to isolate steric/electronic effects .

Q. What strategies are effective for studying environmental fate and biodegradation pathways?

Methodological Answer:

  • Use isotope-labeled analogs in microcosm studies to track abiotic transformations (hydrolysis, photolysis) and biotic degradation in soil/water systems .
  • Apply QSPR models to predict partition coefficients (log P) and bioaccumulation potential based on hydroxyl and aromatic group interactions .
  • Analyze metabolites via high-resolution mass spectrometry to identify cleavage products of the pyrrolidinyl-methyl backbone .

Q. How can researchers address discrepancies in chiral recognition mechanisms during host-guest interactions?

Methodological Answer:

  • Perform thermodynamic binding studies (ITC) with enantiopure guest molecules to quantify enthalpy/entropy contributions.
  • Use molecular dynamics simulations to model the role of hydroxydiphenylmethyl groups in enantioselective binding pockets .
  • Validate hypotheses with X-ray co-crystallization data of host-guest complexes .

Methodological Challenges & Data Analysis

Q. How to optimize experimental design for studying metal coordination chemistry?

Methodological Answer:

  • Adopt a split-plot design to test multiple metal ions (e.g., Cu²⁺, Fe³⁺) and pH conditions while minimizing reagent use .
  • Use EXAFS and XANES spectroscopy to characterize coordination geometry and oxidation states, referencing type 3 (T3) binuclear copper systems .
  • Address contradictory data by standardizing buffer ionic strength and excluding trace metal contaminants .

Q. What approaches reconcile conflicting data on antioxidant vs. pro-oxidant behavior?

Methodological Answer:

  • Conduct dual assays (e.g., DPPH radical scavenging and Fenton reaction monitoring) under identical conditions.
  • Correlate redox activity with substituent effects: Electron-donating methyl groups may stabilize phenoxyl radicals, while pyrrolidinyl groups modulate metal chelation .
  • Use cyclic voltammetry to measure redox potentials and identify critical oxidation states .

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